molecular formula C21H23N3O4S B2580421 Ethyl 5-(3-methylbutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-85-8

Ethyl 5-(3-methylbutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2580421
CAS No.: 851947-85-8
M. Wt: 413.49
InChI Key: KBJFIKNFQLRPDR-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a bicyclic heteroaromatic core. Key structural features include:

  • 5-(3-methylbutanamido) group: A branched alkylamide at position 5, which may influence solubility, metabolic stability, and target binding.
  • Ethyl carboxylate at position 1: A common ester moiety that can modulate bioavailability through esterase-mediated hydrolysis .

Properties

IUPAC Name

ethyl 5-(3-methylbutanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-5-28-21(27)18-15-11-29-19(22-16(25)10-12(2)3)17(15)20(26)24(23-18)14-8-6-13(4)7-9-14/h6-9,11-12H,5,10H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJFIKNFQLRPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC(C)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(3-methylbutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial and anticancer activities, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described by the following chemical identifiers:

PropertyValue
CAS Number Not available
Molecular Formula C17H22N2O3S
Molecular Weight 334.43 g/mol
IUPAC Name This compound
SMILES CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)C

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thienopyridazine derivatives, which may extend to this compound. A paper disk diffusion assay was employed to evaluate its efficacy against various bacterial strains. The results indicated that modifications to the side chains significantly influenced antibacterial activity. For instance:

  • Compounds with electron-withdrawing groups displayed reduced effectiveness against Gram-negative bacteria.
  • The presence of a p-tolyl group was noted to enhance activity against certain Gram-positive strains.

Case Study

In a comparative study of thienopyridazines, compounds structurally related to this compound were tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MICs) were recorded as follows:

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A25200
Compound B12.550
Ethyl Derivative6.325

These findings suggest that structural modifications can lead to significant variations in antibacterial potency.

Anticancer Activity

The anticancer potential of thienopyridazine derivatives has also been investigated. Preliminary results indicate that these compounds may inhibit cell proliferation in various cancer cell lines.

The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression. Specific studies have shown that derivatives similar to this compound exhibit:

  • Increased expression of pro-apoptotic proteins.
  • Decreased levels of anti-apoptotic factors.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related derivatives, focusing on substituent variations and their implications:

Compound ID/Name Molecular Formula Substituents (Position 3) Substituents (Position 5) Key Findings
Target Compound C21H23N3O4S p-tolyl (CH3-C6H4) 3-methylbutanamido High lipophilicity (p-tolyl); potential enhanced brain penetration .
Ethyl 5-[(4-methoxyphenyl)acetamido]-3-[4-(trifluoromethyl)phenyl] analog C25H20F3N3O5S 4-CF3-C6H4 (4-methoxyphenyl)acetyl Reduced lipophilicity (CF3 vs. CH3); improved metabolic stability .
Ethyl 5-[acetyl(methyl)amino]-3-(3-chlorophenyl) analog C18H16ClN3O4S 3-Cl-C6H4 acetyl(methyl)amino Lower molecular weight; moderate solubility in polar solvents .
Ethyl 5-amino-3-(4-chlorophenyl)-4-oxo analog (Compound 66) C16H14ClN3O3S 4-Cl-C6H4 methylamino Lower steric bulk; 27% synthesis yield, suggesting challenging optimization .
Ethyl 5-amino-7-chloro-3-(4-chlorophenyl) analog (Compound 67) C15H12Cl2N3O3S 4-Cl-C6H4 amino + 7-Cl High yield (79%); halogenation may enhance target affinity .

Key Structural and Functional Differences

Position 3 Aryl Groups :

  • p-Tolyl (target) : Increases lipophilicity (logP ~3.2 estimated) compared to 4-CF3 (logP ~2.8) or 4-Cl (logP ~2.5), favoring CNS uptake .
  • 4-Trifluoromethylphenyl () : Enhances metabolic stability but reduces passive diffusion due to polarity .

Position 5 Amide Modifications: 3-Methylbutanamido (target): Longer alkyl chain improves solubility in lipid matrices vs. acetylated analogs . Methylamino (Compound 66): Smaller substituent allows tighter binding to hydrophobic pockets in tau aggregates .

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